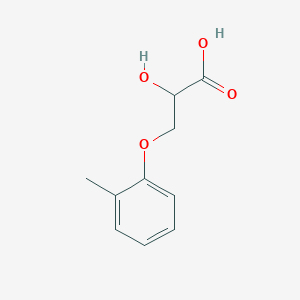

2-Hydroxy-3-(2-methylphenoxy)propanoic acid

Vue d'ensemble

Description

2-Hydroxy-3-(2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol It is a derivative of propanoic acid, featuring a hydroxy group and a 2-methylphenoxy group attached to the propanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid typically involves the reaction of 2-methylphenol with glycidol under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-3-(2-methylphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 2-hydroxy-3-(2-methylphenoxy)propanoic acid exhibit significant inhibitory effects on cancer cell lines, including HCT-116 and HeLa cells. For example, modifications to the compound have led to the development of derivatives that show IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating enhanced potency against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its role as a histone deacetylase inhibitor (HDACI). In a series of synthesized derivatives, several compounds demonstrated strong HDAC inhibition, which is crucial in cancer therapy as it can lead to the reactivation of silenced tumor suppressor genes .

Material Science Applications

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has been shown to improve properties such as tensile strength and thermal degradation temperatures, making it suitable for applications in coatings and composites .

Surfactants and Emulsifiers

The surfactant properties of this compound have been explored in formulations for personal care products and industrial applications. Its ability to reduce surface tension makes it effective as an emulsifier, facilitating the mixing of oil and water phases in various formulations .

Data Tables

| Application Area | Specific Use | Observed Effects/Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of cancer cell growth |

| Enzyme inhibitors (HDACIs) | Reactivation of tumor suppressor genes | |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical strength |

| Surfactants | Effective emulsification in formulations |

Case Studies

- Anticancer Study : A recent study synthesized 24 derivatives based on this compound, revealing that half exhibited potent antiproliferative activity against HCT-116 cells, with some derivatives showing IC50 values lower than 1 μM .

- Polymer Application : Research demonstrated that incorporating this compound into a polymer matrix resulted in a material that maintained integrity at elevated temperatures (up to 250°C), making it suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-3-(2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-Hydroxy-3-(2-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a methyl group.

2-Methyl-2-(4-methylphenoxy)propanoic acid: Similar structure but with an additional methyl group on the propanoic acid backbone.

2-Hydroxy-3-methylbutyric acid: Similar structure but with a different substitution pattern on the propanoic acid backbone .

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.

Activité Biologique

2-Hydroxy-3-(2-methylphenoxy)propanoic acid, commonly known as a derivative of the herbicide mecoprop (MCPP), has garnered attention for its biological activity, particularly in the context of herbicidal properties and potential toxicological effects. This article presents a comprehensive overview of its biological activities, including its interactions with various biological targets, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12O3

- Molecular Weight : 184.20 g/mol

This compound is characterized by a phenoxy group that contributes to its herbicidal activity, targeting specific biochemical pathways in plants.

Herbicidal Properties

This compound exhibits significant herbicidal activity, primarily through its interference with plant growth mechanisms. It functions as a selective herbicide against broadleaf weeds by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Mechanism of Action :

- The compound disrupts normal hormonal balance in plants, particularly affecting the auxin signaling pathway.

- It inhibits cell division and elongation, resulting in abnormal growth patterns.

Toxicological Studies

Toxicological assessments have revealed various effects associated with exposure to this compound. Case studies indicate potential health risks following accidental ingestion or prolonged exposure.

Case Study Example :

A documented case involved a patient who ingested a high concentration of MCPP, leading to severe symptoms such as hyperthermia and renal failure. The biological half-life in serum was calculated at approximately 3.9 hours, indicating rapid metabolism and clearance but also raising concerns about acute toxicity and long-term effects on renal function .

Research Findings

Recent studies have focused on the pharmacokinetics and environmental impact of this compound:

- Protein Binding Studies : Research indicates that this compound interacts with various proteins, affecting its bioavailability and efficacy as an herbicide.

- Environmental Persistence : Investigations into the biodegradation of MCPP derivatives suggest that while they are effective in controlling weeds, their persistence in soil can lead to ecological imbalances .

- Comparative Efficacy : A comparative analysis showed that modified derivatives of MCPP possess enhanced herbicidal activity against certain weed species compared to traditional formulations .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 184.20 g/mol |

| Biological Half-Life (Serum) | ~3.9 hours |

| Toxicity Symptoms | Hyperthermia, Renal Failure |

Propriétés

IUPAC Name |

2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQODDDVRQQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406816 | |

| Record name | 2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26114-38-5 | |

| Record name | 2-hydroxy-3-(2-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.